Cas no 80983-36-4 (Amino Albendazole)

Amino Albendazole structure
Amino Albendazole structure
Product name:Amino Albendazole
CAS No:80983-36-4
MF:C10H13N3S
Molecular Weight:207.295320272446
CID:873635
PubChem ID:134030

Amino Albendazole 化学的及び物理的性質

名前と識別子

    • 6-(propylsulfanyl)-1H-benzimidazol-2-amine
    • Amino Albendazole
    • 5‐(PROPYLTHIO)‐1H‐BENZIMIDAZOL‐2‐AMINE
    • 5-(Propylthio)-1H-benzo[d]imidazol-2-amine
    • 6-propylsulfanyl-1H-benzimidazol-2-amine
    • 1H-Benzimidazol-2-amine, 5-(propylthio)- (9CI)
    • 6-(Propylthio)-1H-benzimidazol-2-amine (ACI)
    • 5-(Propylthio)-1H-benzimidazol-2-amine
    • 5-(Propylsulphanyl)-1H-benzimidazol-2-amine
    • UNII-72ZXL83Y32
    • DTXSID40230824
    • 5-(PROPYLSULFANYL)-1H-BENZIMIDAZOL-2-AMINE
    • SCHEMBL7257708
    • AlbendazoleEImpurity A
    • ARD178037
    • 1H-Benzimidazol-2-amine, 5-(propylthio)-
    • ABZ-amine
    • A1-03000
    • 72ZXL83Y32
    • Albendazole ImpurityA
    • 1ST178037
    • HY-135410
    • Albendazole Amine
    • G63730
    • ALBENDAZOLE IMPURITY A [EP IMPURITY]
    • Albendazole-2-amino
    • AKOS027381266
    • 5-(Propylsulphanyl)-1H-benzimidazol-2-amine; Albendazole Imp. A (EP); Ph Eur Albendazole Impurity A; SKF-78155; Albendazole Impurity A
    • (5-Propylthio-2-amino)benzimidazole
    • CS-0112497
    • 80983-36-4
    • Albendazole EP Impurity A
    • DA-41312
    • インチ: 1S/C10H13N3S/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13)
    • InChIKey: RKMOQLOKJZARIG-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(C=2)SCCC)NC=1N

計算された属性

  • Exact Mass: 207.083019g/mol
  • Surface Charge: 0
  • XLogP3: 2.7
  • 水素結合ドナー数: 2
  • Hydrogen Bond Acceptor Count: 3
  • 回転可能化学結合数: 3
  • Exact Mass: 207.083019g/mol
  • 単一同位体質量: 207.083019g/mol
  • Topological Polar Surface Area: 80Ų
  • Heavy Atom Count: 14
  • 複雑さ: 188
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: NA
  • Boiling Point: 438.6±37.0 °C at 760 mmHg
  • フラッシュポイント: 219.0±26.5 °C
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

Amino Albendazole Security Information

Amino Albendazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Biosynth
IA17359-25 mg
Amino albendazole
80983-36-4
25mg
$231.00 2023-01-04
TRC
A580945-50mg
Amino Albendazole
80983-36-4
50mg
$ 227.00 2023-09-08
TRC
A580945-1g
Amino Albendazole
80983-36-4
1g
$ 3196.00 2023-04-19
TRC
A580945-250mg
Amino Albendazole
80983-36-4
250mg
$ 1007.00 2023-04-19
A2B Chem LLC
AC33760-1g
5-(PROPYLTHIO)-1H-BENZO[D]IMIDAZOL-2-AMINE
80983-36-4 97%
1g
$533.00 2024-04-19
1PlusChem
1P0050ZK-250mg
5-(PROPYLTHIO)-1H-BENZO[D]IMIDAZOL-2-AMINE
80983-36-4 97%
250mg
$259.00 2024-04-21
abcr
AB288994-250mg
5-(Propylthio)-1H-benzimidazol-2-amine; .
80983-36-4
250mg
€558.80 2025-03-19
abcr
AB288994-1g
5-(Propylthio)-1H-benzimidazol-2-amine; .
80983-36-4
1g
€1056.70 2025-03-19
Biosynth
IA17359-10 mg
Amino albendazole
80983-36-4
10mg
$173.30 2023-01-04
Chemenu
CM525675-1g
5-(Propylthio)-1H-benzo[d]imidazol-2-amine
80983-36-4 97%
1g
$726 2024-07-23

Amino Albendazole 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Sulfuric acid Solvents: Water ;  25 °C → 100 °C; 16 h, 100 °C; 100 °C → 25 °C
2.2 Reagents: Water ;  cooled
2.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
Synthesis and characterization of impurities of broad- spectrum anthelmintic drug, albendazole
Kalas, Sabrintaj; et al, Chemical Science Transactions, 2016, 5(1), 79-86

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydrosulfide Solvents: Water ;  heated
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: Sulfuric acid Solvents: Water ;  25 °C → 100 °C; 16 h, 100 °C; 100 °C → 25 °C
3.2 Reagents: Water ;  cooled
3.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
Synthesis and characterization of impurities of broad- spectrum anthelmintic drug, albendazole
Kalas, Sabrintaj; et al, Chemical Science Transactions, 2016, 5(1), 79-86

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Ammonia Catalysts: 8-Hydroxyquinoline ,  Nickel dichloride Solvents: Water ;  rt → 100 °C; 13 min, 100 °C; 100 °C → rt
1.2 Reagents: Water
Reference
Microwave-Assisted Nickel-Catalyzed Synthesis of Benzimidazoles: Ammonia as a Cheap and Nontoxic Nitrogen Source
Ke, Fang ; et al, Synlett, 2018, 29(20), 2722-2726

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Dimethyl sulfate Solvents: Water ;  25 - 30 °C; 24 h, 85 - 90 °C; 90 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7.0 - 7.5, rt
1.3 Solvents: Ethyl acetate ;  10 min, rt
1.4 Reagents: Acetic acid ;  rt; 8 h, 55 - 60 °C; 60 °C → rt; 1 h, rt
Reference
Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives
Jadhav, Rahul I.; et al, Indian Journal of Chemistry (2022-), 2022, 61(2), 184-191

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Ethyl acetate ;  8 h, 55 - 60 °C; 60 °C → rt; 1 h, rt
Reference
Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives
Jadhav, Rahul I.; et al, Indian Journal of Chemistry (2022-), 2022, 61(2), 184-191

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diethylenetriamine Solvents: Diethylenetriamine ;  12 h, 130 °C
Reference
Diethylenetriamine-Mediated Direct Cleavage of Unactivated Carbamates and Ureas
Noshita, Megumi; et al, Organic Letters, 2016, 18(23), 6062-6065

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Methanol ;  6 h, 23 - 25 °C; 2 h, 23 - 25 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  basified
3.1 Reagents: Sodium hydrosulfide Solvents: Water ;  heated
4.1 Reagents: Sodium hydroxide Solvents: Water
5.1 Reagents: Sulfuric acid Solvents: Water ;  25 °C → 100 °C; 16 h, 100 °C; 100 °C → 25 °C
5.2 Reagents: Water ;  cooled
5.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
Synthesis and characterization of impurities of broad- spectrum anthelmintic drug, albendazole
Kalas, Sabrintaj; et al, Chemical Science Transactions, 2016, 5(1), 79-86

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  basified
2.1 Reagents: Sodium hydrosulfide Solvents: Water ;  heated
3.1 Reagents: Sodium hydroxide Solvents: Water
4.1 Reagents: Sulfuric acid Solvents: Water ;  25 °C → 100 °C; 16 h, 100 °C; 100 °C → 25 °C
4.2 Reagents: Water ;  cooled
4.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
Synthesis and characterization of impurities of broad- spectrum anthelmintic drug, albendazole
Kalas, Sabrintaj; et al, Chemical Science Transactions, 2016, 5(1), 79-86

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Ethanol ;  8.5 h
Reference
Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS
Ragno, Gaetano; et al, Chemical & Pharmaceutical Bulletin, 2006, 54(6), 802-806

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